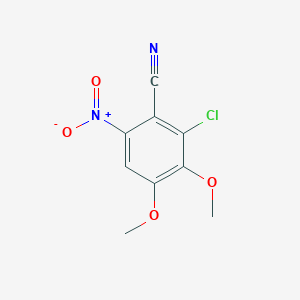
2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile is an organic compound with the molecular formula C9H7ClN2O4 It is a derivative of benzonitrile, characterized by the presence of chloro, methoxy, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile typically involves the nitration of 2-Chloro-3,4-dimethoxybenzonitrile. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of 2-Chloro-3,4-dimethoxy-
生物活性
2-Chloro-3,4-dimethoxy-6-nitrobenzonitrile (CDMB) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C9H7ClN2O4
- Molar Mass : 242.62 g/mol
- Density : 1.44 g/cm³ (predicted)
- Boiling Point : 421.2 °C (predicted)
These properties suggest that CDMB is a stable compound suitable for various biological assays.
The biological activity of CDMB is primarily attributed to its interaction with specific cellular targets, influencing various biochemical pathways:
- Enzyme Inhibition : CDMB has been shown to inhibit certain enzymes involved in cellular signaling and metabolic processes. For instance, it may interact with kinases or phosphatases, altering their activity and leading to downstream effects on cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that CDMB exhibits antimicrobial properties against various bacterial strains. This activity is likely due to its ability to disrupt bacterial cell wall synthesis or function.
Antimicrobial Effects
Research indicates that CDMB demonstrates significant antimicrobial activity. A study evaluated its efficacy against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results suggest that CDMB could be a candidate for further development as an antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays have been performed to assess the safety profile of CDMB. The compound exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 | |
| MCF-7 (breast cancer) | 20 | |
| Normal Human Fibroblasts | >100 |
The selectivity index indicates that CDMB could be a promising candidate for targeted cancer therapies.
Study on Anticancer Activity
In a recent study, CDMB was evaluated for its anticancer potential in vivo using xenograft models of human tumors. The results showed a significant reduction in tumor size compared to control groups, suggesting that CDMB may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanistic Insights
Further mechanistic studies revealed that CDMB activates apoptotic pathways via the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors. This dual action enhances its efficacy as an anticancer agent.
特性
IUPAC Name |
2-chloro-3,4-dimethoxy-6-nitrobenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4/c1-15-7-3-6(12(13)14)5(4-11)8(10)9(7)16-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWQAROVFUHBQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)[N+](=O)[O-])C#N)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384259 |
Source


|
| Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175136-28-4 |
Source


|
| Record name | 2-chloro-3,4-dimethoxy-6-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














